molecular formula C28H32Cl2N6 B078157 N,N'-bis-(7-Chloro-4-quinolyl)-alpha,alpha'-dimethylpiperazine-1,4-diethylamine CAS No. 10547-40-7

N,N'-bis-(7-Chloro-4-quinolyl)-alpha,alpha'-dimethylpiperazine-1,4-diethylamine

Cat. No.: B078157
CAS No.: 10547-40-7
M. Wt: 523.5 g/mol
InChI Key: FIERVDLXKNFTPK-UHFFFAOYSA-N
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Description

N,N'-bis-(7-Chloro-4-quinolyl)-alpha,alpha'-dimethylpiperazine-1,4-diethylamine is a synthetic compound belonging to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities, including antimalarial, antimicrobial, and anticancer properties

Chemical Reactions Analysis

Types of Reactions

N,N'-bis-(7-Chloro-4-quinolyl)-alpha,alpha'-dimethylpiperazine-1,4-diethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various Schiff bases and 1,2,3-triazole derivatives, which have shown significant biological activities .

Mechanism of Action

The mechanism of action of N,N'-bis-(7-Chloro-4-quinolyl)-alpha,alpha'-dimethylpiperazine-1,4-diethylamine involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit heme crystallization, which is a key process in the life cycle of the malaria parasite . Additionally, it may exert its effects through the modulation of cellular signaling pathways and the inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N'-bis-(7-Chloro-4-quinolyl)-alpha,alpha'-dimethylpiperazine-1,4-diethylamine is unique due to its specific structural features, which contribute to its distinct biological activities. The presence of the piperazine and quinoline moieties enhances its ability to interact with various biological targets, making it a valuable compound for drug development .

Properties

IUPAC Name

7-chloro-N-[1-[4-[2-[(7-chloroquinolin-4-yl)amino]propyl]piperazin-1-yl]propan-2-yl]quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32Cl2N6/c1-19(33-25-7-9-31-27-15-21(29)3-5-23(25)27)17-35-11-13-36(14-12-35)18-20(2)34-26-8-10-32-28-16-22(30)4-6-24(26)28/h3-10,15-16,19-20H,11-14,17-18H2,1-2H3,(H,31,33)(H,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIERVDLXKNFTPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)CC(C)NC2=C3C=CC(=CC3=NC=C2)Cl)NC4=C5C=CC(=CC5=NC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32Cl2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70909556
Record name N,N'-[Piperazine-1,4-diyldi(propane-1,2-diyl)]bis(7-chloroquinolin-4-amine)
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Molecular Weight

523.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10547-40-7
Record name N1,N4-Bis(7-chloro-4-quinolinyl)-α1,α4-dimethyl-1,4-piperazinediethanamine
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Record name N,N'-[Piperazine-1,4-diyldi(propane-1,2-diyl)]bis(7-chloroquinolin-4-amine)
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Record name N,N'-bis(7-chloro-4-quinolyl)-α,α'-dimethylpiperazine-1,4-diethylamine
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